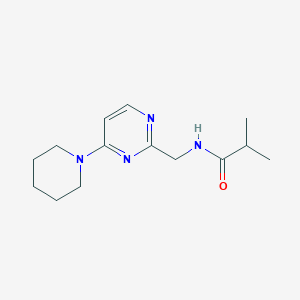![molecular formula C14H13N3O4S B2645308 N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896359-13-0](/img/structure/B2645308.png)
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is a useful research compound. Its molecular formula is C14H13N3O4S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Activity Modulation
N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated for their impact on enzymatic activities, specifically targeting transferase enzymes. For instance, compounds featuring bis-1,3,4-oxadiazole rings have demonstrated activation on glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT) activities, while showing inhibitory effects on gamma-glutamyltransferase (γ-GT) activity. This modulation of enzyme activities suggests potential therapeutic applications, especially in conditions where enzyme regulation is beneficial (Tomi et al., 2010).
Antimicrobial and Antifungal Properties
Compounds synthesized from 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antifungal properties. Specifically, the introduction of various substituents into the 1,3,4-oxadiazole ring has resulted in compounds with potent activity against a range of bacterial and fungal pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting the potential for these compounds to serve as templates for the development of new antimicrobial agents. The antimicrobial screening includes studies on their inhibitory action against several strains of fungi, indicating a broad spectrum of antimicrobial activity which could be leveraged for therapeutic purposes (Desai et al., 2013).
Corrosion Inhibition
The research into 1,3,4-oxadiazole derivatives also extends to applications outside of biomedicine, such as the inhibition of corrosion in metals. Specifically, derivatives such as 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole have been investigated for their effectiveness in protecting brass against corrosion in simulated cooling water systems. These studies have shown that oxadiazole compounds can function as mixed-type inhibitors, efficiently protecting metal surfaces from both cathodic and anodic corrosion processes. This suggests their potential use in industrial applications where corrosion resistance is crucial (Rochdi et al., 2014).
Antitubercular Activity
Among the notable applications of 1,3,4-oxadiazole derivatives is their potential in combating tuberculosis. Compounds synthesized from this scaffold have exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the promise of 1,3,4-oxadiazole derivatives as a new class of antituberculosis agents, offering a new avenue for the treatment of this challenging infectious disease (Karabanovich et al., 2016).
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-22-10-4-2-9(3-5-10)12(18)15-14-17-16-13(21-14)11-8-19-6-7-20-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWIBNLOUGYGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

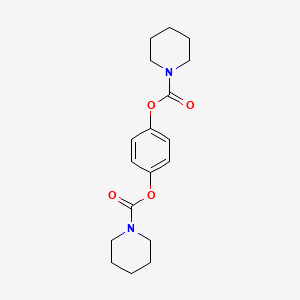
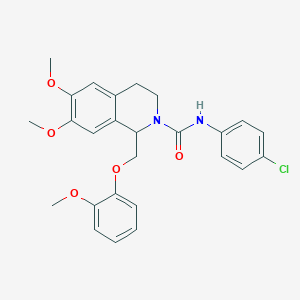
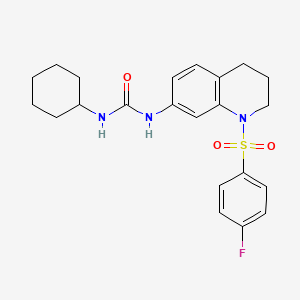
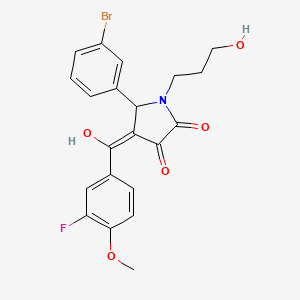

![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2645241.png)
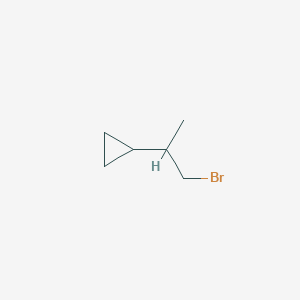
![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)

![4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B2645246.png)
